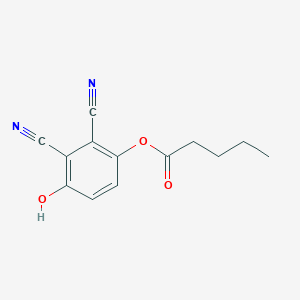
Ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate is a compound that combines three distinct chemical entities: ethene, ethenyl(trimethoxy)silane, and ethyl prop-2-enoate. Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate involves multiple steps, each targeting the formation of one of the components. Ethene is typically produced through the steam cracking of hydrocarbons. Ethenyl(trimethoxy)silane can be synthesized via the hydrosilylation of vinyltrimethoxysilane with ethene. Ethyl prop-2-enoate is commonly prepared through the esterification of prop-2-enoic acid with ethanol.
Industrial Production Methods
Industrial production of this compound involves large-scale processes that ensure high yield and purity. The steam cracking process for ethene production is carried out in high-temperature furnaces, while the hydrosilylation and esterification reactions are conducted in reactors equipped with catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, pressure, and catalyst choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce simpler hydrocarbons, and substitution reactions can result in a variety of substituted compounds.
Applications De Recherche Scientifique
Ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate can be compared with similar compounds such as:
Ethene: A simple hydrocarbon with widespread industrial use.
Vinyltrimethoxysilane: A silane compound used in surface treatments and as a coupling agent.
Ethyl acrylate: An ester used in the production of polymers and resins.
The uniqueness of this compound lies in its combination of properties from these individual components, making it versatile and valuable in various applications.
Propriétés
Numéro CAS |
79794-64-2 |
|---|---|
Formule moléculaire |
C12H24O5Si |
Poids moléculaire |
276.40 g/mol |
Nom IUPAC |
ethene;ethenyl(trimethoxy)silane;ethyl prop-2-enoate |
InChI |
InChI=1S/C5H12O3Si.C5H8O2.C2H4/c1-5-9(6-2,7-3)8-4;1-3-5(6)7-4-2;1-2/h5H,1H2,2-4H3;3H,1,4H2,2H3;1-2H2 |
Clé InChI |
QOSDPMBDUJWDIO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C.CO[Si](C=C)(OC)OC.C=C |
Numéros CAS associés |
113408-96-1 79794-64-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Pyrido[2,3-b]carbazole-5,11(10H)-dione](/img/structure/B14415169.png)
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
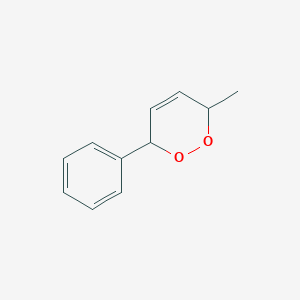
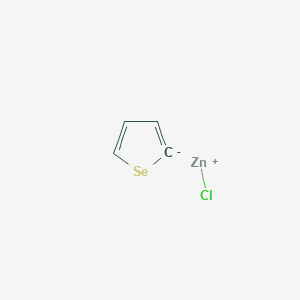

silane](/img/structure/B14415188.png)
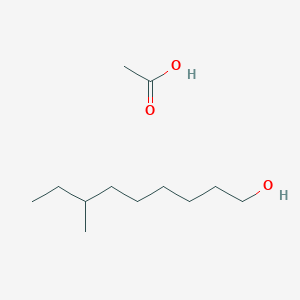
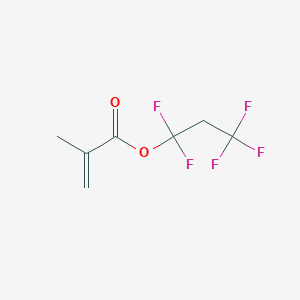
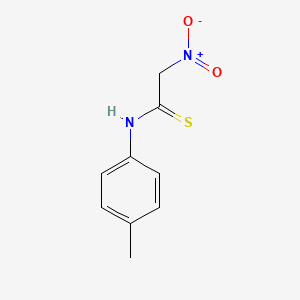
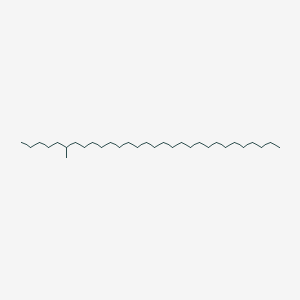
![3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14415229.png)

![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)
